molecular formula C15H17N3 B1593967 4'-Methyl-p-dimethylaminoazobenzene CAS No. 3010-57-9

4'-Methyl-p-dimethylaminoazobenzene

Cat. No. B1593967
CAS RN: 3010-57-9
M. Wt: 239.32 g/mol
InChI Key: IPIZWPBCCYXHDW-UHFFFAOYSA-N
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Description

4’-Methyl-p-dimethylaminoazobenzene, also known as 4-Dimethylaminoazobenzene or Methyl yellow, is an organic compound with the formula C14H15N3 . It is an azo dye derived from dimethylaniline and appears as yellow, leaf-shaped crystals . It has been used as a dye for coloring polishes, wax products, and soap .


Synthesis Analysis

The synthesis of 4’-Methyl-p-dimethylaminoazobenzene involves the reaction of 4-methyl-3-thiosemicarbazide with p-dimethylaminobenzaldehyde . More detailed information about the synthesis process can be found in the referenced papers .


Molecular Structure Analysis

The molecular structure of 4’-Methyl-p-dimethylaminoazobenzene is planar according to X-ray crystallography . The molecule has a molecular weight of 225.3 g/mol . A density functional theory (DFT) method at the B3LYP level with 6-311G++ was applied for the spectroscopic and structural analysis of the compound .


Physical And Chemical Properties Analysis

4’-Methyl-p-dimethylaminoazobenzene is a yellow solid with a melting point of 111–116 °C . It has a solubility in water of 13.6 mg/l and a log octanol/water partition coefficient (log Kow) of 4.58 . The vapor pressure for the compound is 3.3 × 10^-7 mm Hg at 25 °C .

Scientific Research Applications

Isomerization and Adsorption Studies

4'-Methyl-p-dimethylaminoazobenzene, as a derivative of azobenzene, has been extensively studied for its isomerization properties. Research by Henzl et al. (2007) demonstrated the reversible isomerization of azobenzene derivatives, such as Methyl Orange, on Au(111) surfaces. This phenomenon is significant in the field of molecular electronics and surface chemistry.

Mutagenicity Studies

The mutagenic properties of 4'-Methyl-p-dimethylaminoazobenzene and related compounds have been a subject of interest in the context of cancer research. Nagao et al. (1977) explored the comutagenic actions of norharman derivatives with 4-dimethylaminoazobenzene. This study contributes to understanding the mutagenic and carcinogenic potential of such compounds, especially in the context of tobacco smoke and related substances.

Metabolic Studies

Metabolic pathways of 4'-Methyl-p-dimethylaminoazobenzene have been studied to understand its biochemical transformations. Miller et al. (1952) investigated the demethylation of methylated aminoazo dyes in vivo, which is crucial for understanding its carcinogenic activity and metabolic fate in biological systems.

Carcinogenicity Research

The carcinogenic properties of various derivatives of p-dimethylaminoazobenzene, including 4'-Methyl-p-dimethylaminoazobenzene, have been extensively studied. Research by Giese et al. (1945) and others provides valuable insights into the molecular structure-carcinogenicity relationship, contributing to the field of chemical carcinogenesis.

Studies on Molecular Alterations and DNA Damage

Research by Parodi et al. (1982) focused on the DNA damage induced by derivatives of 4'-Methyl-p-dimethylaminoazobenzene, using viscometric and other sensitive techniques. This research is significant in understanding the molecular mechanisms of carcinogenesis and DNA interaction with carcinogenic compounds.

Scientific Research Applications of 4'-Methyl-p-dimethylaminoazobenzene

1. Isomerization Studies

The isomerization properties of azobenzene derivatives, including 4'-Methyl-p-dimethylaminoazobenzene, are explored in depth. For instance, Henzl et al. (2007) investigated the irreversible isomerization of Methyl Orange, a derivative of azobenzene, on a gold surface, highlighting its significance in molecular electronics and surface chemistry (Henzl et al., 2007).

2. Mutagenicity and Carcinogenicity Research

Research by Nagao et al. (1977) demonstrated the comutagenic actions of norharman derivatives with 4-dimethylaminoazobenzene, emphasizing the compound's mutagenic potential, particularly in relation to tobacco smoke (Nagao et al., 1977). Studies on the carcinogenicity of various derivatives of p-dimethylaminoazobenzene, including 4'-Methyl-p-dimethylaminoazobenzene, provide insights into the relationship between chemical structure and carcinogenic potential (Giese et al., 1945).

3. Metabolic Studies

The metabolic transformation and demethylation of methylated aminoazo dyes like 4'-Methyl-p-dimethylaminoazobenzene have been studied to understand their biochemical pathways and effects on carcinogenic activity (Miller et al., 1952).

4. DNA Damage and Molecular Alterations

Investigations into the DNA damage induced by derivatives of 4'-Methyl-p-dimethylaminoazobenzene, using techniques like viscometric measurements, contribute to our understanding of the molecular mechanisms of carcinogenesis and the interaction of DNA with carcinogenic compounds (Parodi et al., 1982).

Safety And Hazards

4’-Methyl-p-dimethylaminoazobenzene is considered highly toxic and may be fatal if inhaled, ingested, or absorbed through the skin . It is a possible carcinogen and has been linked to liver cancer in rats after two to three months exposure . It had been used as a food additive in butter and margarine before its toxicity was recognized .

properties

IUPAC Name

N,N-dimethyl-4-[(4-methylphenyl)diazenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3/c1-12-4-6-13(7-5-12)16-17-14-8-10-15(11-9-14)18(2)3/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPIZWPBCCYXHDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801038789
Record name Benzenamine, N,N-dimethyl-4-[2-(4-methylphenyl)diazenyl]-
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Molecular Weight

239.32 g/mol
Source PubChem
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Product Name

4'-Methyl-p-dimethylaminoazobenzene

CAS RN

3010-57-9
Record name N,N-Dimethyl-4-[2-(4-methylphenyl)diazenyl]benzenamine
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Record name 4'-Methyl-4-(dimethylamino)azobenzene
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Record name Benzenamine, N,N-dimethyl-4-[2-(4-methylphenyl)diazenyl]-
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Record name N,N-dimethyl-4-(p-tolylazo)aniline
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Record name 4-(DIMETHYLAMINO)-4'-METHYLAZOBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
EI GINNS - 1971 - search.proquest.com
… for a longer-lived transient intermediate (x £ 10“ 4 sec.) or intermediates in a ll systems except 4 ' -methyl-pdimethylaminoazobenzene. Beyond 1.5 msec, a fte r flash in itia tio n all …
Number of citations: 2 search.proquest.com
C Carruthers - Annual Review of Biochemistry, 1950 - annualreviews.org
… On the other hand, the weakly carcinogenic dye, 4'-methyl-p dimethylaminoazobenzene, and the noncarcinogenic dye, 4-aminoazobenzene produced little or no change in the …
Number of citations: 3 www.annualreviews.org

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